molecular formula C16H17BrClN3O3 B7838670 Halofuginone CAS No. 868851-54-1

Halofuginone

货号 B7838670
CAS 编号: 868851-54-1
分子量: 414.7 g/mol
InChI 键: LVASCWIMLIKXLA-CABCVRRESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Halofuginone is a synthetic halogenated derivative of febrifugine, a natural quinazolinone alkaloid found in the Chinese herb Dichroa febrifuga . It is used in veterinary medicine and sold under the brand name Halocur . Halofuginone has been developed for the treatment of scleroderma and has received orphan drug designation from the U.S. Food and Drug Administration . It inhibits the development of T helper 17 cells, immune cells that play an important role in autoimmune disease .


Molecular Structure Analysis

Halofuginone is a low molecular weight quinazolinone alkaloid . Its chemical formula is C16H17BrClN3O3 .


Chemical Reactions Analysis

Halofuginone is a potent and selective regulator of stromal cell activation, cell migration, and Collagen type I synthesis .


Physical And Chemical Properties Analysis

Halofuginone has a molar mass of 414.68 g·mol−1 . It is readily bioavailable and rapidly absorbed following oral administration .

科学研究应用

Halofuginone在预防术后粘连中的应用

Halofuginone已被确定为预防术后粘连形成的有效药物。在一项大鼠子宫角的研究中,Halofuginone以剂量依赖性方式显着减少了粘连的数量和严重程度。它特异性抑制 I 型胶原合成,而不影响现有的胶原,使其成为一种有前途的抗纤维化药物,用于预防骨盆手术后的粘连形成 (Nagler 等,1999)

Halofuginone的多方面生物活性

Halofuginone已显示出广泛的生物活性,包括对疟疾、癌症、纤维化相关和自身免疫性疾病的影响。它抑制 TGFβ 信号通路中的 Smad3 磷酸化,影响成纤维细胞向肌成纤维细胞的转化和纤维化。此外,它抑制脯氨酰-tRNA 合成酶活性,从而影响疟疾血期和 Th17 细胞分化 (Pines & Spector,2015)

Halofuginone在癌症研究中的应用

Halofuginone表现出有效的抗癌特性。在小鼠模型中,它通过直接抑制肿瘤细胞生长和增强全身免疫反应来抑制肝细胞癌的生长 (Nagler 等,2004)。此外,它已显示出通过抑制细胞外基质沉积和成纤维细胞增殖来抑制膀胱癌血管生成和肿瘤生长的有效性 (Elkin 等,1999)

Halofuginone在治疗纤维化疾病中的应用

Halofuginone抑制人平滑肌瘤和子宫肌层平滑肌细胞的增殖和胶原蛋白产生。它显着降低 I 型和 III 型胶原 mRNA 水平和 TGFbeta1 mRNA 水平,显示出作为子宫平滑肌瘤新疗法的潜力 (Grudzien 等,2010)

Halofuginone在血管生成抑制中的应用

研究表明,Halofuginone是血管生成进展中的有效抑制剂,影响内皮细胞 MMP-2 表达、毛细血管管形成和血管萌发等各个阶段 (Elkin 等,2000)

Halofuginone在皮肤病学应用中的应用

Halofuginone已显示出在硬皮病和慢性移植物抗宿主病的动物模型中减少皮肤纤维化的有效性。它显着降低了胶原蛋白 α1(I) 基因表达和皮肤宽度,表明其作为纤维化疾病新疗法的潜力 (Pines 等,2001)

Halofuginone在角膜纤维化治疗中的应用

Halofuginone通过破坏 TGF-β 信号传导,在人角膜成纤维细胞中表现出抗纤维化作用,显着降低 TGF-β 诱导的纤维化标志物表达。它为角膜纤维化治疗提供了一种新的分子机制 (Nelson 等,2012)

作用机制

Halofuginone inhibits collagen alpha1 (I) and matrix metalloproteinase 2 (MMP-2) gene expression . It also suppresses extracellular matrix deposition and cell proliferation . Halofuginone exerts its effects by acting as a high affinity inhibitor of the enzyme glutamyl-prolyl tRNA synthetase .

安全和危害

Halofuginone can cause skin irritation and serious eye irritation . It is harmful to aquatic life with long-lasting effects . Personal protective equipment should be used when handling Halofuginone .

属性

IUPAC Name

7-bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrClN3O3/c17-11-6-13-10(5-12(11)18)16(24)21(8-20-13)7-9(22)4-14-15(23)2-1-3-19-14/h5-6,8,14-15,19,23H,1-4,7H2/t14-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVASCWIMLIKXLA-CABCVRRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H](NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301339439
Record name (-)-Halofuginone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301339439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Halofuginone is a potent inhibitor of collagen a1(I) and matrix metalloproteinase 2 (MMP-2) gene expression. Halofuginone also suppresses extracellular matrix deposition and cell proliferation. The profound antitumoral effect of halofuginone is attributed to its combined inhibition of the tumor stromal support, vascularization, invasiveness, and cell proliferation.
Record name Halofuginone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04866
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Halofuginone

CAS RN

55837-20-2, 868851-54-1, 7695-84-3
Record name Halofuginone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837202
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Halofuginone, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868851541
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Halofuginone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04866
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (-)-Halofuginone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301339439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HALOFUGINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L31MM1385E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name HALOFUGINONE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H84E4Y7HC9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Halofuginone
Reactant of Route 2
Reactant of Route 2
Halofuginone
Reactant of Route 3
Halofuginone
Reactant of Route 4
Reactant of Route 4
Halofuginone
Reactant of Route 5
Halofuginone
Reactant of Route 6
Halofuginone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。